3-(2-methoxyethyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
3-(2-methoxyethyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H27N5O4 and its molecular weight is 461.522. The purity is usually 95%.
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Scientific Research Applications
Analgesic and Anti-Inflammatory Properties
Compounds similar to the queried chemical structure have been investigated for their analgesic and anti-inflammatory effects. For example, a series of new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties showed significant analgesic activity in vivo. The strongest effects were observed for benzylamide and 4-phenylpiperazinamide derivatives, which were more active than acetylic acid, a reference drug, indicating their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Adenosine Receptor Interactions
Research on purine derivatives also includes their binding and affinity to adenosine receptors, which are critical for various physiological processes. A study on tricyclic pyrimido- and pyrazinoxanthines at human and rat adenosine receptors revealed selective affinities and differences in binding modes, highlighting the potential for selective adenosine receptor modulation (Szymańska et al., 2016).
Pharmacological Evaluation and Synthesis
Further research into arylpiperazine derivatives of pyrimido[2,1-f]purine-2,4-dione showed high affinity for serotonin receptors and provided insights into potential antidepressant and anxiolytic applications. These studies demonstrate the versatility of purine derivatives in synthesizing compounds with specific pharmacological targets (Jurczyk et al., 2004).
Properties
IUPAC Name |
3-(2-methoxyethyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4/c1-17-15-29(18-9-11-20(12-10-18)34-19-7-5-4-6-8-19)24-26-22-21(30(24)16-17)23(31)28(13-14-33-3)25(32)27(22)2/h4-12,17H,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCJJTLANQTDTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCOC)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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